NTRC-824

Descripción general

Descripción

NTRC 824 es un antagonista potente y selectivo del receptor tipo 2 de neurotensina (NTS2) no peptídico. Exhibe una selectividad superior a 150 veces para NTS2 sobre NTS1, con una IC50 de 38 nM y una Ki de 202 nM . Este compuesto es conocido por sus propiedades similares a la neurotensina y se utiliza principalmente en investigación científica.

Aplicaciones Científicas De Investigación

NTRC 824 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor tipo 2 de neurotensina y sus interacciones.

Biología: Ayuda a comprender el papel de los receptores de neurotensina en la señalización celular y la función.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del dolor y otros trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a los receptores de neurotensina

Mecanismo De Acción

NTRC 824 ejerce sus efectos uniéndose selectivamente al receptor tipo 2 de neurotensina (NTS2). Esta unión inhibe la actividad del receptor, lo que a su vez afecta varias vías de señalización celular. El compuesto imita la actividad del ligando endógeno neurotensina, convirtiéndolo en una herramienta valiosa para estudiar la vía de señalización de neurotensina .

Análisis Bioquímico

Biochemical Properties

NTRC-824 plays a crucial role in biochemical reactions as a neurotensin receptor type-2 antagonist. It exhibits an IC50 value of 38 nM, indicating its high potency . This compound interacts specifically with the neurotensin receptor type-2 (NTS2) and shows over 150-fold selectivity for NTS2 over neurotensin receptor type-1 (NTS1) . This selectivity is essential for its function as it ensures targeted inhibition of NTS2 without affecting NTS1. The compound binds to the NTS2 receptor, inhibiting its activity and thereby modulating the downstream signaling pathways associated with neurotensin.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By antagonizing the neurotensin receptor type-2, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipose tissue, this compound has been shown to inhibit thermogenesis by blocking neurotensin signaling, which is crucial for energy dissipation and temperature regulation . Additionally, this compound affects the firing rate of preoptic GABAergic neurons, impacting neuronal activity and potentially influencing behaviors related to thermoregulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the neurotensin receptor type-2. As a selective antagonist, this compound inhibits the receptor’s activity by preventing neurotensin from binding to NTS2. This inhibition disrupts the downstream signaling cascade, which includes the activation of various intracellular pathways such as calcium release from intracellular stores and modulation of synaptic events . The compound’s high selectivity for NTS2 over NTS1 ensures that its effects are specific to the targeted receptor, minimizing off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its potency for extended periods . In in vitro studies, this compound has demonstrated consistent inhibitory effects on NTS2 activity over multiple experimental cycles. Long-term studies in vivo have shown that repeated administration of this compound maintains its efficacy in modulating neurotensin signaling without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits NTS2 activity, leading to desired therapeutic outcomes such as pain relief in models of acute and chronic pain . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other physiological processes. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to neurotensin signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotensin. By inhibiting NTS2, this compound modulates the metabolic flux of neurotensin, affecting its levels and activity within the cell . This regulation is essential for maintaining the balance of neurotensin-mediated processes, including pain perception and thermoregulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound is soluble in DMSO and ethanol, facilitating its delivery in experimental settings . This compound interacts with transporters and binding proteins that aid in its localization and accumulation at target sites. This targeted distribution ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, guided by targeting signals and post-translational modifications . This localization is crucial for its interaction with the neurotensin receptor type-2 and the subsequent modulation of intracellular signaling pathways. By localizing to specific subcellular regions, this compound can effectively inhibit NTS2 activity and exert its biochemical effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NTRC 824 involucra múltiples pasos, comenzando con la preparación de la estructura principal del indol. Los pasos clave incluyen:

Formación del Núcleo de Indol: El núcleo de indol se sintetiza a través de una serie de reacciones que involucran la condensación de un derivado de anilina apropiado con una cetona, seguida de ciclización.

Funcionalización: El núcleo de indol luego se funcionaliza con varios sustituyentes, incluido un grupo trifluoroacetilo y un grupo sulfonamida.

Acoplamiento con Leucina: El paso final implica acoplar el indol funcionalizado con L-leucina para formar la molécula completa de NTRC 824.

Métodos de Producción Industrial

La producción industrial de NTRC 824 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

NTRC 824 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el núcleo de indol.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes sustituyentes en el anillo de indol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de NTRC 824 con grupos funcionales modificados, que se pueden utilizar para una mayor investigación y desarrollo .

Comparación Con Compuestos Similares

NTRC 824 es único en su alta selectividad para NTS2 sobre NTS1. Los compuestos similares incluyen:

NTRC 739: Un potente agonista parcial para NTS2.

NTRC 808: Otro agonista parcial con propiedades similares a NTRC 824.

Neurotensina: El ligando endógeno para los receptores de neurotensina, que NTRC 824 imita

NTRC 824 se destaca por su naturaleza no peptídica y su mayor selectividad, lo que lo convierte en una opción preferida para aplicaciones de investigación.

Actividad Biológica

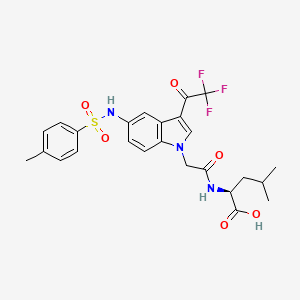

The compound (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine is a complex molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes several key functional groups:

- Indole moiety : Known for its role in various biological activities.

- Sulfonamide group : Often associated with antibacterial properties.

- Trifluoroacetyl group : Imparts unique electronic properties that may enhance biological interactions.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈F₃N₃O₄S

- Molecular Weight : 395.42 g/mol

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. For instance, the synthesized derivatives of similar structures have demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The indole structure is often linked to anticancer activity. A study focusing on indole derivatives reported that they can induce apoptosis in cancer cells through the modulation of multiple signaling pathways . Specifically, compounds similar to (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine have shown promise in inhibiting tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can enhance inhibitory potency.

Case Studies

- Antibacterial Efficacy : A series of sulfonamide derivatives were tested against E. coli and showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating strong antibacterial activity .

- Anticancer Activity : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values below 10 µM, suggesting significant cytotoxic effects .

- Enzyme Inhibition : Compounds similar to this structure were evaluated for their AChE inhibitory activity, with some showing IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for cognitive disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 8 - 32 | |

| Anticancer | MCF-7 cells | <10 | |

| Acetylcholinesterase Inhibition | AChE | Low micromolar |

The proposed mechanisms through which (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine exerts its biological effects include:

- Inhibition of Folate Synthesis : Sulfonamide derivatives inhibit dihydropteroate synthase, crucial for bacterial folate metabolism.

- Induction of Apoptosis : Indole derivatives can activate apoptotic pathways via mitochondrial depolarization and caspase activation.

- Enzyme Binding : The compound's structural features facilitate binding to active sites of target enzymes like AChE.

Propiedades

IUPAC Name |

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.